molecular formula C9H9NS B1265897 2,6-Dimethylbenzothiazole CAS No. 2941-71-1

2,6-Dimethylbenzothiazole

Cat. No. B1265897
CAS RN: 2941-71-1
M. Wt: 163.24 g/mol
InChI Key: JEKCSLMWKCKDCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dimethylbenzothiazole derivatives involves multiple steps, including condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction and hydrochlorination to produce water-soluble salts with cytostatic activities against malignant human cell lines (Racané et al., 2006). Another approach includes a five-step reaction starting from ethyl 4-aminobenzonic, leading to 2-Chloro-6-chloromethylbenzothiazole (Zheng-hong, 2009).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylbenzothiazole derivatives has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. These studies provide insights into the compound's geometry, electron distribution, and the influence of substituents on its structure (Adeel et al., 2017).

Chemical Reactions and Properties

2,6-Dimethylbenzothiazole participates in various chemical reactions, including halogenation, nitration, and coupling reactions, which modify its chemical properties and expand its application scope. Its reactions with superelectrophilic compounds and primary and secondary amines have been studied to understand its nucleophilicities and the potential for creating novel compounds with desired properties (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of 2,6-Dimethylbenzothiazole, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. These properties are influenced by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties of 2,6-Dimethylbenzothiazole, including acidity/basicity, reactivity towards various reagents, and photophysical properties, have been explored to understand its behavior in chemical processes and potential applications in materials science and photophysics. Studies on halogen-substituted derivatives illustrate the effects of substituents on its spectroscopic and photophysical properties, guiding the design of new benzothiazole-based fluorophores (Misawa et al., 2019).

Scientific Research Applications

Antitumor Activity

2,6-Dimethylbenzothiazole and its derivatives have been extensively studied for their antitumor properties. For example, novel derivatives of 6-amino-2-phenylbenzothiazole were found to exhibit cytostatic activities against various malignant human cell lines, including cervical, breast, and colon cancers, as well as laryngeal carcinoma (Racané et al., 2006). These findings underscore the potential of benzothiazole derivatives in cancer therapy.

Corrosion Inhibition

The compound has also been researched for its role in corrosion inhibition. Specifically, the corrosion inhibition of 2-hydrazino-4,7-dimethylbenzothiazole on low carbon steel in industrial water was studied, demonstrating increased corrosion resistance with higher inhibitor concentrations (Badiea & Mohana, 2009). This highlights its potential application in industrial settings to protect metals.

Spectroscopic and Photophysical Properties

Research into the spectroscopic and photophysical properties of 2,6-Dimethylbenzothiazole derivatives has been conducted. For instance, the halogen-substituent effect on the spectroscopic properties of 2-phenyl-6-dimethylaminobenzothiazoles was studied, providing insights into the design of push-pull benzothiazole fluorophores for tuning fluorescence properties (Misawa et al., 2019).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of 2,6-Dimethylbenzothiazole for various applications has been a significant area of research. For instance, the synthesis of spiro pyrrolobenzothiazole derivatives via a three-component reaction was reported, illustrating a method to functionalize benzothiazole derivatives (Nassiri et al., 2015). This research contributes to the development of new compounds with potential applications in different fields.

Safety And Hazards

When handling 2,6-Dimethylbenzothiazole, it is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling . Use a ventilation, local exhaust if vapour or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .

properties

IUPAC Name

2,6-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKCSLMWKCKDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062724
Record name Benzothiazole, 2,6-dimethyl-
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylbenzothiazole

CAS RN

2941-71-1
Record name 2,6-Dimethylbenzothiazole
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Record name 2,6-Dimethylbenzothiazole
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Record name 2,6-Dimethylbenzothiazole
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Record name Benzothiazole, 2,6-dimethyl-
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Record name Benzothiazole, 2,6-dimethyl-
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Record name 2,6-dimethylbenzothiazole
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Record name 2,6-DIMETHYLBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Ghosh, M Nazim Uddin, N Begum… - Journal of Chemical …, 2010 - Springer
Reaction of [Os 3 (CO) 10 (NCMe) 2 ] with 2,6-dimethylbenzothiazole at room temperature affords [Os 3 (CO) 10 (μ-H){μ-η 2 -C 7 H 2 NS(Me) 2 }] (1) in 45% yield. Decarbonylation of 1 …
Number of citations: 11 link.springer.com
M Nassiri - Journal of Chemical Research, 2017 - journals.sagepub.com
A series of 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives was synthesised by reaction of benzothiazole or 2,6-dimethylbenzothiazole with benzyl bromide in the …
Number of citations: 3 journals.sagepub.com
GMG Hossain, KA Azam, SE Kabir - J Chem Crystallogr, 2010 - academia.edu
Reaction of [Os3 (CO) 10 (NCMe) 2] with 2, 6-dimethylbenzothiazole at room temperature affords [Os3 (CO) 10 (lH){lg 2-C7H2NS (Me) 2}](1) in 45% yield. Decarbonylation of 1 in …
Number of citations: 0 www.academia.edu
SΗ Mashraqui, S Kumar, KR Nivalkar - Heterocyclic …, 2001 - degruyter.com
Synthesis of syn-[2.2](2, 6) benzothiazolophane 2 was targeted via oxidative CC coupling of the key intermediate 7. Compound 7 was synthesized as shown in the Scheme 1. However, …
Number of citations: 3 www.degruyter.com
SH Mashraqui, MM Biswas - 1999 - nopr.niscpr.res.in
The known 6-methoxymethyl-2-methylbenzothiazole 6 has been converted into quaternary ammonium hydroxide 4 via demethoxy-bromination followed by quaternization with (CH 3 ) 3 …
Number of citations: 2 nopr.niscpr.res.in
RC Beaumont, DR Eaton - Journal of Inorganic and Nuclear Chemistry, 1980 - Elsevier
Proton magnetic resonance spectra are reported for several cobalt(II) complexes of benzothiazole and methyl substituted benzothiazoles. Large isotropic shifts are observed and …
Number of citations: 1 www.sciencedirect.com
AM Chorvatova, M Uherek… - … Microscopy in the …, 2020 - spiedigitallibrary.org
Our contribution is focused on broadening of the spectrum of available non-linear optical (NLO)-phores (contrast agents for nonlinear optical microscopy) by design and synthesis of …
Number of citations: 3 www.spiedigitallibrary.org
X Huang, J Tang - Tetrahedron, 2003 - Elsevier
A new method for the solid phase synthesis of benzothiazoles and 2-arylamino-3-carboxyl-4-hydroxy-5-arylthiophenes is described. Resin bound cyclic malonic acid ester was reacted …
Number of citations: 35 www.sciencedirect.com
JL McNaughton - 1974 - eprints.keele.ac.uk
In this thesis, thermochemical data for two different groups of transition-metal complex are reported. The first group of complexes is of the type MX2Ln, where M is a first-row transition-…
Number of citations: 4 eprints.keele.ac.uk
HC Barany, M Pianka - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
The hypsochromic shifts observed in the absorption spectra of azines containing alkyl substituents on the carbon atoms of the azomethine groups, and in those of the thia-and selena-…
Number of citations: 3 pubs.rsc.org

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